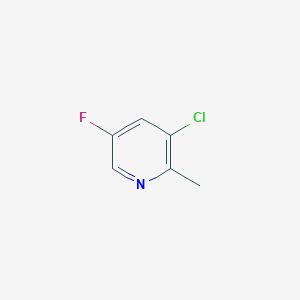

3-Chloro-5-fluoro-2-methylpyridine

Description

3-Chloro-5-fluoro-2-methylpyridine is a halogenated pyridine derivative featuring a chlorine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position. The combination of electron-withdrawing halogens (Cl, F) and an electron-donating methyl group creates a unique electronic profile, influencing reactivity and intermolecular interactions . Pyridine derivatives like this are critical intermediates in synthesizing active pharmaceutical ingredients (APIs) and crop protection agents due to their stability and tunable substituent effects .

Properties

CAS No. |

1256823-78-5 |

|---|---|

Molecular Formula |

C6H5ClFN |

Molecular Weight |

145.56 g/mol |

IUPAC Name |

3-chloro-5-fluoro-2-methylpyridine |

InChI |

InChI=1S/C6H5ClFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 |

InChI Key |

GCXMCVCFQYPIGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method is the reaction of 2-methylpyridine with chlorine and fluorine sources under controlled conditions. For instance, the reaction of 2-methylpyridine with chlorine gas and a fluorinating agent such as sulfur tetrafluoride (SF4) can yield 3-Chloro-5-fluoro-2-methylpyridine .

Industrial Production Methods

Industrial production of 3-Chloro-5-fluoro-2-methylpyridine often involves multi-step processes that ensure high yield and purity. One such method includes the chlorination of 2-methylpyridine followed by fluorination using a suitable fluorinating agent. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Coupling Reactions: Reagents like boronic acids and palladium catalysts are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-5-fluoro-2-methylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. These interactions can inhibit or modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Isomers and Substituent Positioning

Subtle differences in substituent positions significantly alter physicochemical properties and applications. Key analogs include:

Key Observations :

- Electronic Effects : Fluorine’s high electronegativity at the 5-position (target compound) increases ring electron deficiency compared to isomers with fluorine at the 2- or 3-position. This enhances susceptibility to nucleophilic aromatic substitution .

- Steric Influence : The methyl group at the 2-position (target) may hinder meta-substitution reactions compared to analogs with methyl at the 5-position .

Functional Group Variations

Replacing substituents with bulkier or stronger electron-withdrawing groups modifies reactivity and applications:

Key Observations :

- Trifluoromethyl (CF₃) Impact : CF₃ groups increase metabolic stability and membrane permeability, making such derivatives valuable in pesticide development (e.g., sulfoxaflor analogs) .

- Amino vs. Halogen: Amino-substituted derivatives (e.g., 2-amino-3-chloro-5-trifluoromethylpyridine) are preferred for functionalization via amide bond formation, while halogenated variants are optimized for cross-coupling .

Biological Activity

3-Chloro-5-fluoro-2-methylpyridine is a heterocyclic compound that belongs to the pyridine family. Its unique structure, characterized by the presence of chlorine and fluorine substituents, imparts distinct electronic properties that significantly influence its biological activity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-chloro-5-fluoro-2-methylpyridine is C₆H₄ClF₃N. The arrangement of substituents—chlorine at the 3-position, fluorine at the 5-position, and a methyl group at the 2-position—affects its reactivity and interaction with biological targets. The halogen substituents enhance its potential as a pharmaceutical agent due to their electron-withdrawing effects.

Biological Activity Overview

Research has shown that compounds in the pyridine class, including 3-chloro-5-fluoro-2-methylpyridine, exhibit various biological activities. These include:

- Antimicrobial Activity : Studies have indicated that halogenated pyridines can possess significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Potential : Some derivatives have been explored for their ability to inhibit cancer cell proliferation, particularly in colorectal cancer models.

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-chloro-5-fluoro-2-methylpyridine and related compounds:

- Antimicrobial Studies : A study published in EXCLI Journal highlighted the antimicrobial properties of various substituted pyridines, including those with halogen groups. The results demonstrated effective inhibition against several bacterial strains.

- Anticancer Activity : Research conducted on pyridine derivatives has shown promising results in inhibiting tumor growth in vitro. Notably, compounds similar to 3-chloro-5-fluoro-2-methylpyridine were effective against colorectal cancer cell lines, suggesting a mechanism involving apoptosis induction .

- Inflammation Models : In vivo studies indicated that certain pyridine derivatives could reduce inflammation markers in animal models of arthritis, showcasing their potential in treating chronic inflammatory conditions .

Comparative Analysis of Related Compounds

The biological activities of 3-chloro-5-fluoro-2-methylpyridine can be compared to other structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2-Chloro-5-fluoro-3-methylpyridine | Chlorine at position 2; Fluorine at position 5 | Different reactivity due to substitution pattern |

| 3-Chloro-2-fluoro-5-methylpyridine | Chlorine at position 3; Fluorine at position 2 | Variations in electronic properties affecting activity |

| 5-Chloro-2,3-difluoropyridine | Two fluorines at positions 2 and 3; Chlorine at 5 | Increased electron-withdrawing effects |

This table illustrates how variations in substitution patterns can lead to distinct biological activities among similar compounds.

The exact mechanisms through which 3-chloro-5-fluoro-2-methylpyridine exerts its biological effects are still under investigation. However, it is believed that:

- Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptors related to inflammation and pain perception.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.